Fmoc-Phe-OH-13C

Quantitative Proteomics LC-MS Internal Standard Isotopic Purity

In quantitative LC-MS/MS and NMR structural studies, the absence of a proper stable isotope internal standard (SIL-IS) leads to matrix effects, inaccurate pharmacokinetic data, and spectral crowding. This 13C-labeled, Fmoc-protected phenylalanine is the definitive solution. - Unambiguous Quantification: Provides a distinct M+1 mass shift that co-elutes identically to the unlabeled analyte, ensuring precise peptide quantification in plasma and tissue homogenates. - High Isotopic Fidelity: Sourced with stringent isotopic enrichment (99 atom% 13C) and chemical purity (≥98% CP), minimizing isotopic cross-talk and maximizing dynamic range. - Supply Assurance: Available in bulk, with custom pack sizes. Shipped ambient; no hazmat fees for standard delivery.

Molecular Formula C24H21NO4
Molecular Weight 388.4 g/mol
Cat. No. B12387185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe-OH-13C
Molecular FormulaC24H21NO4
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i23+1
InChIKeySJVFAHZPLIXNDH-SFJDPYFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Phe-OH-13C Overview


Fmoc-Phe-OH-13C is a carbon-13 labeled derivative of N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine, a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS) . It is classified as an amino acid derivative with a protective Fmoc group, enabling selective incorporation of a phenylalanine residue labeled with a stable heavy isotope of carbon . This compound is primarily utilized as a tracer and internal standard for precise quantification in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy during peptide and protein research .

Product Class
13C-Labeled Fmoc-amino acid
Workflow
Solid-phase peptide synthesis (SPPS)
Use Context
Internal standard for MS quantification; tracer for NMR

Why Fmoc-Phe-OH-13C Is Not Interchangeable


Substituting Fmoc-Phe-OH-13C with unlabeled Fmoc-Phe-OH, or even with other 13C-labeled forms like Fmoc-Phe-OH-2-13C or Fmoc-Phe-OH-ring-13C6, leads to distinct mass differences and isotopic signatures that directly impact analytical outcomes . In quantitative LC-MS or GC-MS workflows, using an unlabeled analog compromises accuracy due to the lack of an isotopically resolved internal standard, while site-specifically labeled variants introduce different mass shifts (e.g., M+1 vs. M+10) and NMR spectral patterns . In NMR applications, the specific 13C enrichment pattern dictates which carbon nuclei exhibit enhanced signals, rendering the compounds non-equivalent for structural or dynamic studies . Furthermore, isotopic purity (98 atom % vs. 99 atom %) directly affects quantitative precision and must be selected according to assay sensitivity requirements .

Unlabeled Fmoc-Phe-OH
Lacks isotopic internal standard; quantification relies on external calibration, compromising accuracy in complex matrices.
Site-specifically labeled variants (e.g., 2-13C, ring-13C6)
Different mass shifts (M+1 vs. M+10) and NMR patterns; not interchangeable for uniform labeling applications.
Isotopic purity (98 atom % vs. 99 atom %)
Lower enrichment may introduce systematic error in low-concentration absolute quantification; purity must match assay requirements.

Fmoc-Phe-OH-13C vs. Key Comparators


Uniform vs. Site-Specific Labeling for MS Quantification

Fmoc-Phe-OH-13C9,15N (uniformly labeled) demonstrates a mass shift of M+10 , compared to Fmoc-Phe-OH-2-13C (alpha-carbon labeled) which exhibits a mass shift of M+1 . This larger mass difference minimizes isotopic overlap with the natural abundance analyte, enhancing signal-to-noise and quantification accuracy in complex biological matrices.

Mass Shift (MS)
Reported comparison
M+10 (uniform) vs. M+1 (α-13C)
Minimizes isotopic overlap; improves quantification accuracy
Theoretical mass calculation
Quantitative Proteomics LC-MS Internal Standard Isotopic Purity

Isotopic Purity Impact on Absolute Quantification

Fmoc-Phe-OH-ring-13C6 is offered with an isotopic purity of 99 atom % 13C , whereas uniformly labeled Fmoc-Phe-OH-13C9,15N is specified at 98 atom % 13C . The 1% higher enrichment in the ring-labeled analog translates to a proportionally lower background signal from unlabeled molecules, which is critical for precise absolute quantification at low analyte concentrations.

Isotopic Purity
Cross-study context
98 atom % (uniform) vs. 99 atom % (ring-13C6)
1 percentage point lower enrichment; may affect low-concentration precision
Vendor-specified purity
Absolute Quantification Stable Isotope Dilution Analytical Chemistry

Dual 13C,15N Labeling for NMR Structural Biology

The Fmoc-Phe-OH-13C9,15N variant incorporates both 13C and 15N isotopes into the phenylalanine backbone, as verified by the InChI key SJVFAHZPLIXNDH-XAMSWMGVSA-N . In contrast, Fmoc-Phe-OH-15N is only labeled with 15N . This dual labeling enables triple-resonance NMR experiments (e.g., HNCA, HNCO) that correlate 1H, 13C, and 15N chemical shifts, providing through-bond connectivity information essential for de novo protein structure determination.

NMR-active Nuclei
Reported comparison
13C,15N (dual) vs. 15N only
Enables triple-resonance NMR (HNCA, HNCO)
Reported from structural verification
Biomolecular NMR Protein Structure Triple Resonance Experiments

Solid-Phase Synthesis Feasibility of Labeled Peptide

A published synthetic protocol using 13C/15N-labelled Fmoc-Phe-OH as the starting material on Wang resin yielded more than 30 mg of the fully 13C/15N-labelled tripeptide N-formyl-Met-Leu-Phe-OH in a typical batch [1]. This demonstrates that the compound is compatible with standard Fmoc-SPPS conditions and can produce sufficient quantities of labeled peptides for downstream solid-state NMR experiments, offering a practical alternative to commercial sources of pre-labeled peptides that may be unavailable or cost-prohibitive.

SPPS Feasibility
Reported method context
>30 mg labeled tripeptide yield
Compatible with standard Fmoc-SPPS
Published protocol on Wang resin
Peptide Synthesis Solid-Phase Chemistry Process Development

Fmoc-Phe-OH-13C Application Scenarios


Absolute Quantification of Peptides by LC-MS/MS

Fmoc-Phe-OH-13C (or its uniformly labeled variant Fmoc-Phe-OH-13C9,15N) is incorporated into a peptide of interest during SPPS to serve as a stable isotope-labeled internal standard (SIL-IS). The M+10 mass shift ensures chromatographic co-elution with the unlabeled analyte while providing a distinct MS signal, enabling precise absolute quantification of peptide drug candidates in plasma, tissue homogenates, or cell lysates. This approach minimizes matrix effects and ionization variability, yielding accurate pharmacokinetic data .

De Novo Peptide Structure by Multidimensional NMR

The Fmoc-Phe-OH-13C9,15N variant is used to synthesize uniformly 13C,15N-labeled peptides for high-resolution NMR structural studies. The dual labeling enables a full suite of triple-resonance experiments (HNCA, HNCO, HNCACB) that sequentially assign backbone and side-chain resonances. This is particularly valuable for determining the 3D structure of cyclic peptides, antimicrobial peptides, or peptide-protein complexes where crystallography may not be feasible [1].

NMR Relaxation Studies via Site-Specific Labeling

Researchers requiring detailed information on local backbone or side-chain dynamics can utilize site-specifically labeled variants such as Fmoc-Phe-OH-2-13C (alpha-carbon labeled) . By synthesizing peptides with a single 13C label at a defined position, NMR relaxation experiments (e.g., 13C T1, T2, and heteronuclear NOE) can probe picosecond-to-nanosecond timescale motions at that specific site without spectral crowding from other labeled carbons. This provides mechanistic insights into peptide-receptor binding and conformational entropy [2].

Solid-State NMR Reference Standard Development

The fully 13C/15N-labeled tripeptide N-formyl-Met-Leu-Phe-OH, synthesized from 13C/15N-labeled Fmoc-Phe-OH, serves as an excellent standard sample for setting up and calibrating solid-state NMR experiments [1]. It exhibits narrow 13C and 15N linewidths and short 1H T1 relaxation times, making it ideal for optimizing magic-angle spinning (MAS) parameters, pulse sequences, and for use in inter-laboratory method validation [1].

Application
Selection Property
Validation Focus
Peptide quantification by LC-MS/MS
Isotope labeling pattern (uniform vs. site-specific)
Mass shift and co-elution for ISTD precision
De novo peptide NMR structure
Dual 13C,15N labeling for triple-resonance
Backbone and side-chain resonance assignments
NMR relaxation dynamics
Site-specific 13C labeling (e.g., α-carbon)
Relaxation parameters without spectral crowding
Solid-state NMR method setup
Uniform 13C,15N labeling for narrow linewidths
MAS parameter optimization and inter-lab validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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